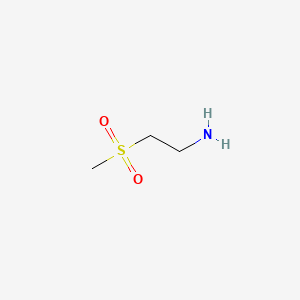
2-Aminoethylmethyl sulfone
Übersicht
Beschreibung
2-Aminoethylmethyl sulfone is a chemical compound with the molecular formula C₃H₉NO₂S. It is characterized by the presence of an amino group (-NH₂), a sulfone group (R-SO₂-R’), and an ethyl chain. This compound is known for its stability and versatility in various chemical reactions and applications.
Wirkmechanismus
Mode of Action
It is known that sulfonamides, a class of compounds to which 2-aminoethylmethyl sulfone belongs, act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid, which is essential for the further production of dna in bacteria .
Biochemical Pathways
Based on the mode of action of sulfonamides, it can be inferred that the compound may interfere with the folic acid synthesis pathway .
Result of Action
Based on the mode of action of sulfonamides, it can be inferred that the compound may inhibit bacterial growth by interfering with dna synthesis .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action of many compounds .
Biochemische Analyse
Biochemical Properties
2-Aminoethylmethyl sulfone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with ATP-dependent enzymes, where this compound acts as a potent stimulator . This interaction enhances the activity of these enzymes, leading to increased ATP production. Additionally, this compound has been shown to interact with proteins involved in cellular metabolism, influencing their activity and stability.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can enhance ATP production, which is crucial for cellular energy metabolism . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It binds to specific enzymes and proteins, modulating their activity. For instance, this compound has been found to stimulate ATP-dependent enzymes, enhancing their activity and leading to increased ATP production . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in enhancing ATP production and modulating gene expression . Its stability and activity may decrease over time, necessitating careful handling and storage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance ATP production and improve cellular metabolism. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. One of the key pathways is the ATP production pathway, where this compound stimulates ATP-dependent enzymes, leading to increased ATP production . Additionally, this compound can influence other metabolic pathways by modulating the activity of enzymes and proteins involved in these processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. Studies have shown that this compound can be efficiently transported into cells, where it exerts its effects on cellular metabolism and gene expression .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its subcellular localization. For instance, the presence of this compound in mitochondria enhances ATP production by stimulating ATP-dependent enzymes . Additionally, the compound can interact with proteins and enzymes in the cytoplasm, modulating their activity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethylmethyl sulfone typically involves the reaction of an appropriate sulfone precursor with an aminoethyl group. One common method includes the reaction of methyl sulfone with ethylene diamine under controlled conditions. The reaction is usually carried out in an organic solvent, such as methanol or ethanol, and requires the presence of a base, such as sodium hydroxide, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps, such as recrystallization or distillation, to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminoethylmethyl sulfone undergoes various types of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation states.
Reduction: The compound can be reduced to form sulfides or thiols under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce sulfides. Substitution reactions can lead to a variety of aminoethyl derivatives .
Wissenschaftliche Forschungsanwendungen
2-Aminoethylmethyl sulfone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in enzyme inhibition and protein synthesis.
Medicine: It is explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoethylmethyl sulfone hydrochloride: A derivative with similar properties but enhanced solubility in water.
Methylsulfonylethanamine: Another related compound with a slightly different structure and reactivity.
Uniqueness
This compound is unique due to its balanced combination of stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions while maintaining stability under different conditions sets it apart from similar compounds .
Eigenschaften
IUPAC Name |
2-methylsulfonylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2S/c1-7(5,6)3-2-4/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNXQWUJWNTDCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198035 | |
| Record name | 2-Aminoethylmethyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49773-20-8 | |
| Record name | 2-(Methylsulfonyl)ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49773-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminoethylmethyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049773208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminoethylmethyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-Aminoethylmethyl sulfone in the context of the provided research?
A1: While this compound itself isn't extensively discussed in the provided papers, its significance lies in its role as a key intermediate in the synthesis of Apremilast [, , ]. Apremilast, a phosphodiesterase 4 (PDE-4) inhibitor, is a medication used to treat inflammatory conditions like psoriasis [].
Q2: How is this compound incorporated into the synthesis of Apremilast?
A2: The papers highlight the synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, a crucial precursor to Apremilast [, , ]. This chiral compound, containing the this compound moiety, is then reacted with 3-N-acetylaminophthalic anhydride to yield Apremilast [].
Q3: Are there alternative synthetic routes to Apremilast that don't involve this compound?
A3: The provided research primarily focuses on synthetic routes utilizing this compound or its derivatives [, , ]. Alternative synthetic pathways might exist but aren't detailed in these papers.
Q4: The research mentions a chiral (S)-isomer of the Apremilast precursor. What is the significance of this chirality?
A4: Chirality often plays a crucial role in drug activity and selectivity. While the papers don't explicitly detail the reasons for using the (S)-isomer, it's likely chosen for optimal binding to the target (PDE-4) or to enhance the pharmacological properties of Apremilast [, ].
Q5: One paper mentions co-immobilizing enzymes to improve the synthesis of (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine. What is the advantage of this approach?
A5: Co-immobilization of the enzymes involved in the synthesis, specifically amine transaminases, l-amino acid oxidase, and catalase, allows for a more efficient reaction []. This is attributed to enhanced co-substrate channeling and faster removal of hydrogen peroxide, ultimately leading to a significant reduction in co-substrate requirement (down to 0.1 mol%) and improved efficiency [].
Q6: What are the potential implications of developing more efficient synthetic routes to Apremilast, as highlighted in the research?
A6: More efficient synthetic routes, like those employing co-immobilized enzymes [], could lead to:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



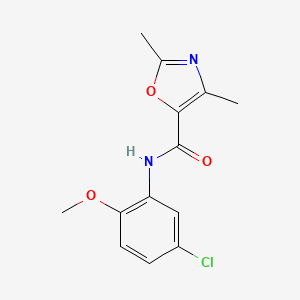
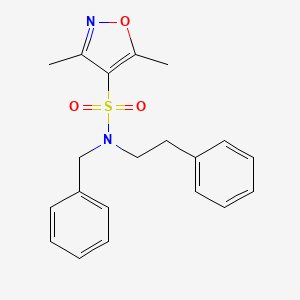
![5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-triazolecarboxamide](/img/structure/B1227938.png)
![3-(4-benzoyl-1-piperazinyl)-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1227944.png)

![4-[4-Dimethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolyl]morpholine](/img/structure/B1227946.png)
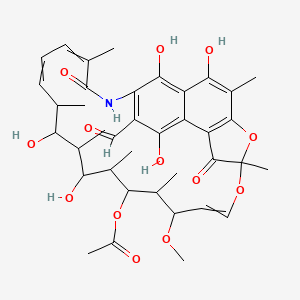
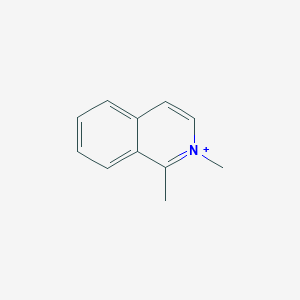
![7-[2-Oxo-5-(3-oxooctyl)cyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B1227952.png)



![N-[3-(1-azepanylsulfonyl)-4-methylphenyl]-2-(4-quinazolinylthio)acetamide](/img/structure/B1227956.png)
